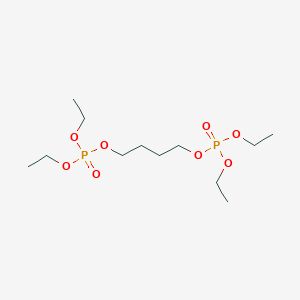
Butane-1,4-diyl tetraethyl bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl tetraethyl bis(phosphate) is a chemical compound with the molecular formula C12H28O8P2. It is known for its unique structure, which includes two phosphate groups attached to a butane backbone. This compound is used in various scientific and industrial applications due to its ability to act as a chelating agent and its stability under different conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl tetraethyl bis(phosphate) typically involves the reaction of butane-1,4-diol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of butane-1,4-diyl tetraethyl bis(phosphate) follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diyl tetraethyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Applications De Recherche Scientifique
Butane-1,4-diyl tetraethyl bis(phosphate) has several scientific research applications:
Chemistry: It is used as a chelating agent to stabilize metal ions in solution.
Biology: The compound is used in the formulation of drugs to improve their stability and bioavailability.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of butane-1,4-diyl tetraethyl bis(phosphate) involves its ability to chelate metal ions. The phosphate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or stabilize metal ions in solution, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl butane-1,4-diylbis(phosphonate): Similar in structure but with phosphonate groups instead of phosphate groups.
Tetraethyl butane-1,4-diylbis(phosphoramidate): Contains phosphoramidate groups, used in the synthesis of PROTACs.
Uniqueness
Butane-1,4-diyl tetraethyl bis(phosphate) is unique due to its specific phosphate groups, which provide distinct chelating properties and stability under various conditions. This makes it particularly useful in applications requiring metal ion stabilization and drug formulation .
Propriétés
Numéro CAS |
15154-41-3 |
|---|---|
Formule moléculaire |
C12H28O8P2 |
Poids moléculaire |
362.29 g/mol |
Nom IUPAC |
4-diethoxyphosphoryloxybutyl diethyl phosphate |
InChI |
InChI=1S/C12H28O8P2/c1-5-15-21(13,16-6-2)19-11-9-10-12-20-22(14,17-7-3)18-8-4/h5-12H2,1-4H3 |
Clé InChI |
PWBCQKPSWDBDCC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCCCCOP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


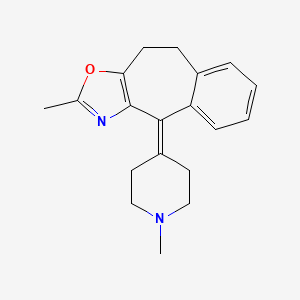
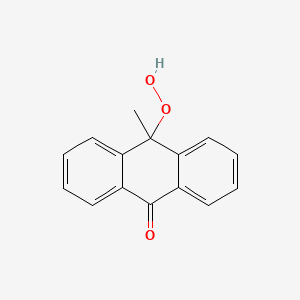

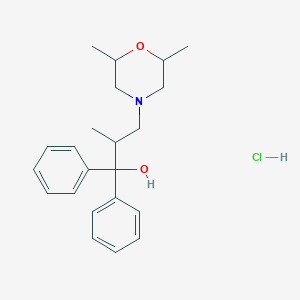
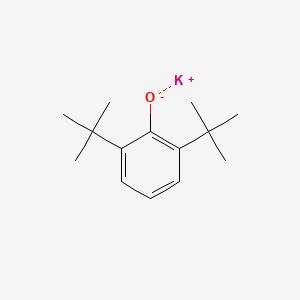
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

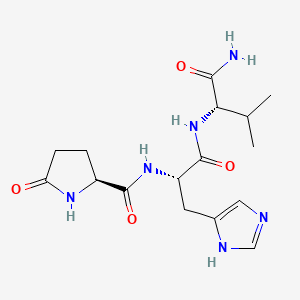
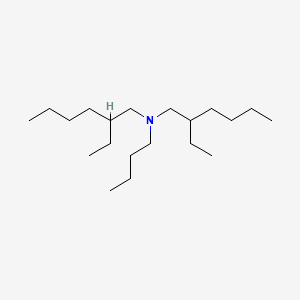

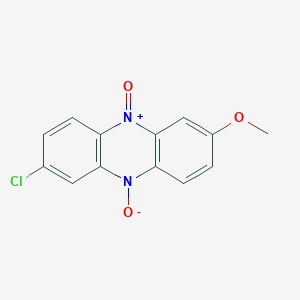
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)
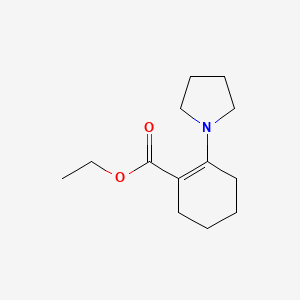
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)
